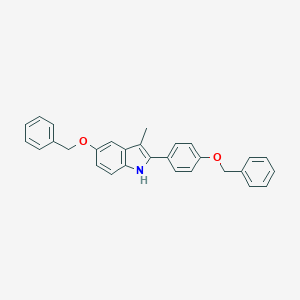

5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole

Overview

Description

5-(Benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole (CAS: 198479-63-9) is a heterocyclic indole derivative with two benzyloxy groups at the 5- and 4-phenyl positions and a methyl group at the 3-position. This compound serves as a critical intermediate in synthesizing pharmaceuticals such as bazedoxifene, a selective estrogen receptor modulator (SERM) . Its synthesis typically involves a two-step process:

- Step 1: Condensation of 4-benzyloxyaniline with 4'-benzoxy-2-bromophenylacetone under alkaline conditions to form the intermediate N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone (85% yield) .

- Step 2: Cyclization of the intermediate in ethanol under inert atmosphere at 110–115°C, yielding the final product with high purity (>93%) .

The compound’s structure has been confirmed via NMR, TLC, and HRMS analyses . Its high lipophilicity, attributed to the dual benzyloxy groups, enhances membrane permeability but may reduce aqueous solubility compared to analogs with smaller substituents .

Preparation Methods

Historical Context and Conventional Synthetic Routes

Early Methods Involving Brominated Intermediates

Initial synthetic routes, as disclosed in patents US 5,998,402 and EP 0802183, relied on brominated precursors such as 2-bromo-4'-benzyloxy propiophenone. This intermediate was reacted with 4-benzyloxy aniline hydrochloride in dimethylformamide (DMF), followed by cyclization under basic conditions . Key limitations included:

-

Low Yields : Overall yields ranged from 33% to 54% due to intermediate isolation losses and incomplete cyclization .

-

Safety Concerns : Handling bromine necessitated specialized equipment, increasing operational risks and costs .

-

Cumbersome Conditions : Reactions required pressurized vessels at 100–120°C, complicating scale-up .

Improvements via Multi-Step Cyclization

Later approaches, such as those in WO-2008098527, attempted to address yield issues by isolating the intermediate N-(4-benzyloxyphenyl)-α-amino-4-benzyloxy propiophenone. However, these methods still demanded excess aniline reagents (recovered via mother liquor isolation) and achieved only 65–70% yields . Elevated temperatures and prolonged reaction times further hindered efficiency .

Fischer Indole Synthesis: A Paradigm Shift

Reaction Mechanism and Stoichiometry

The Fischer indole synthesis, as described in EP2426105A1 and US7968732B1, revolutionized the preparation of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole. This one-pot method involves:

-

Hydrazine Formation : 4-Benzyloxy phenyl hydrazine hydrochloride reacts with 4-benzyloxy propiophenone.

-

Cyclization : Acid-catalyzed rearrangement forms the indole core .

The general reaction is:

Acid Catalysts

Both Lewis and Brønsted acids are effective, with selectivity depending on reaction conditions:

| Acid Type | Examples | Optimal Conditions | Yield |

|---|---|---|---|

| Lewis Acids | ZnCl₂, FeCl₃, AlCl₃ | 75–80°C in ethanol | 83–94% |

| Brønsted Acids | Acetic acid, p-toluenesulfonic acid | Reflux in ethanol or acetonitrile | 94–95% |

Acetic acid emerged as the preferred catalyst due to its low cost and minimal side reactions .

Solvent Selection

Polar solvents like ethanol and acetonitrile enhance reaction kinetics by stabilizing ionic intermediates:

| Solvent | Temperature Range | Reaction Time | Purity |

|---|---|---|---|

| Ethanol | 75–80°C | 12 hours | >99% |

| Acetonitrile | 81–82°C | 12 hours | 99.5% |

| Toluene | 100–140°C | 24 hours | 85–90% |

Ethanol outperforms toluene by enabling faster cyclization and easier product isolation .

Experimental Protocols and Process Optimization

Standard Procedure (Example 2 from EP2426105A1)

-

Reactants : 4-Benzyloxy phenyl hydrazine hydrochloride (10 g, 40 mmol) and 4-benzyloxy propiophenone (9.6 g, 40 mmol).

-

Catalyst : Acetic acid (0.1 mL, 1.7 mmol).

-

Solvent : Ethanol (140 mL).

-

Conditions : Reflux at 75–80°C for 12 hours.

-

Workup : Cool to 10–15°C, filter, wash with chilled ethanol and water.

Scale-Up and Industrial Adaptations

-

Temperature Control : Maintaining 75–80°C prevents byproduct formation while ensuring complete conversion .

-

Catalyst Loading : A 1:24 molar ratio of acetic acid to substrate balances cost and efficiency .

-

Solvent Recovery : Ethanol is distilled and reused, reducing waste .

Comparative Analysis of Synthetic Routes

| Parameter | Conventional (US 5,998,402) | Fischer Synthesis (EP2426105A1) |

|---|---|---|

| Steps | 3 | 1 |

| Yield | 33–54% | 83–95% |

| Reaction Time | 48–72 hours | 12 hours |

| Safety | High (bromine handling) | Low (no hazardous reagents) |

| Purity | 90–95% | >99% |

The Fischer method eliminates bromine use, reduces steps, and achieves near-quantitative yields, making it industrially superior .

Mechanistic Insights and Byproduct Management

Key Intermediates and Side Reactions

-

Hydrazone Formation : The initial step generates a hydrazone intermediate, which undergoes -sigmatropic rearrangement to form the indole ring .

-

Byproducts : Trace amounts of 3-methyl isomers may form under acidic conditions but are removed via crystallization .

Purity Enhancement Techniques

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole can undergo various chemical reactions, including:

Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohols.

Substitution: The benzyloxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of substituted indole derivatives with different functional groups replacing the benzyloxy groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy groups can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The indole core can interact with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The target compound’s benzyloxy groups confer higher molecular weight (423.51 g/mol) and lipophilicity compared to methoxy (315.37 g/mol) or carboxylic acid (267.28 g/mol) analogs. This impacts pharmacokinetics, favoring passive diffusion but complicating formulation .

- Methylsulfonyl and triazole substituents (e.g., in Table 1 entries 3–4) enhance hydrogen-bonding capacity, improving target binding in enzyme inhibition .

Synthetic Efficiency: The target compound’s two-step synthesis achieves higher yields (85%) compared to click chemistry (42–50%) or alkylation (50–75%) methods . Intermediate isolation (e.g., N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone) is critical for purity, avoiding side reactions common in one-pot syntheses .

Pharmacological and Functional Comparisons

Key Insights:

- The target compound’s role as a bazedoxifene precursor leverages its dual benzyloxy groups for receptor selectivity, whereas methoxy analogs (e.g., 5-methoxyindoles) are less effective in SERM activity due to weaker hydrophobic interactions .

- Triazole-containing indoles (e.g., 5-fluoro-3-(triazolylethyl)-1H-indole) exhibit superior antioxidant activity in ischemia models but require complex synthetic routes .

Biological Activity

5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole is a synthetic compound that belongs to the indole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the context of selective estrogen receptor modulators (SERMs) and other therapeutic areas.

Chemical Structure and Synthesis

The compound's structure is characterized by two benzyloxy groups and a methyl group attached to the indole core. The synthesis typically involves multiple steps, including the Fischer indole synthesis, nucleophilic substitution reactions, and methylation processes. The following table summarizes the key features of the compound:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 198479-63-9 |

| Molecular Formula | C29H25NO2 |

| Molecular Weight | 419.53 g/mol |

| Purity | ≥98% |

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The benzyloxy groups enhance its lipophilicity, facilitating cell membrane penetration and increasing bioavailability. The indole core can interact with aromatic amino acids in proteins, influencing their function.

Potential Mechanisms Include:

- Selective Estrogen Receptor Modulation : The compound serves as a precursor for bazedoxifene, a third-generation SERM used in treating postmenopausal osteoporosis. Bazedoxifene exhibits selective binding to estrogen receptors, promoting beneficial effects on bone density while minimizing risks associated with traditional hormone replacement therapies .

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. For instance, derivatives with benzyloxy substitutions demonstrated potent MAO-B inhibitory activity, suggesting potential neuroprotective effects .

Biological Activity Studies

Several studies have evaluated the biological activities associated with compounds structurally related to this compound. Here are some notable findings:

- Antioxidative Properties : Compounds with similar structures have exhibited significant antioxidative activities, which are essential for neuroprotection against oxidative stress-related diseases like Parkinson's disease .

- Cytotoxicity Against Cancer Cells : Research indicates that derivatives can possess cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency. For example, related compounds displayed IC50 values ranging from 1.98 μM to 20.18 μM against specific cancer targets .

- Neuroprotective Effects : Some studies suggest that these compounds can protect neuronal cells from apoptosis and inflammation, potentially via MAO inhibition and antioxidative mechanisms .

Case Study 1: Bazedoxifene Development

Bazedoxifene, derived from this compound, has undergone extensive clinical trials demonstrating its efficacy in improving bone density among postmenopausal women while presenting a favorable safety profile compared to traditional therapies .

Case Study 2: MAO-B Inhibition

A study conducted on related benzoic acid derivatives showed potent MAO-B inhibitory activity (IC50 = 0.062 µM), highlighting the potential for developing neuroprotective agents targeting neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization and alkylation. For example, 4-(benzyloxy)aniline reacts with 2-bromo-1-[4-(benzyloxy)phenyl]-1-propanone in DMF using triethylamine (TEA) as a base to form the indole core. Subsequent alkylation with intermediates like 2-[4-(chloromethyl)phenoxy]acetic acid ethyl ester (using NaH in DMF) yields the final product . Reaction optimization (e.g., solvent choice, base strength, and temperature) significantly impacts yields, which range from 42% to 84% depending on purification methods (e.g., column chromatography with 70:30 ethyl acetate/hexane) .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Characterization relies on multimodal analytical techniques:

- 1H/13C NMR : Confirms benzyloxy group positioning and indole backbone .

- FAB-HRMS : Validates molecular weight and isotopic patterns .

- TLC : Monitors reaction progress using ethyl acetate/hexane systems .

- X-ray crystallography (for derivatives): Resolves dihedral angles between aromatic rings (e.g., 22.5° in methyl 4-(5-methoxy-1H-indol-3-yl)benzoate), aiding conformational analysis .

Q. What biological screening models are used to evaluate its bioactivity?

Antifungal activity is assessed against Candida albicans and Aspergillus strains via MIC assays. Derivatives with structural analogs (e.g., 5-(4-benzyloxyphenyl)-1,3,4-oxadiazole-2-thiones) show efficacy through molecular docking studies targeting C. albicans lanosterol 14α-demethylase, with binding affinities calculated using AutoDock Vina . Cytotoxicity against breast tumor cells is also evaluated, leveraging bis-indolylalkane scaffolds known to inhibit estrogen-dependent proliferation .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in large-scale production?

Green chemistry approaches improve scalability:

- Ultrasound-assisted synthesis : Enhances reaction rates and reduces byproducts (e.g., aminomethylation of oxadiazole-thiones using paraformaldehyde under sonication) .

- Molecular sieves : Remove water in imine-forming reactions, shifting equilibrium toward product formation .

- PEG-400/DMF solvent systems : Improve solubility of intermediates, as seen in CuI-catalyzed click reactions for indole-triazole hybrids .

Q. How do structural modifications (e.g., substituent position) affect biological activity?

- Benzyloxy groups : Derivatives with para-substituted benzyloxy moieties exhibit enhanced antifungal activity due to improved hydrophobic interactions with fungal enzyme active sites .

- Methyl substitution at C3 : Reduces steric hindrance, allowing better binding to cytochrome P450 enzymes in docking studies .

- Bis-indolylalkane analogs : Modulating the spacer length between indole rings alters antiproliferative activity against tumor cells .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Discrepancies in 1H NMR (e.g., split peaks for benzyloxy protons) may arise from rotameric equilibria. Solutions include:

- Variable-temperature NMR : Freezes conformational exchange at low temperatures (e.g., 113 K in crystallography studies) .

- 2D-COSY/NOESY : Assigns coupling patterns and spatial proximities, distinguishing overlapping signals .

Q. How can computational tools predict SAR (structure-activity relationships) for novel derivatives?

- Molecular docking : Identifies key interactions (e.g., hydrogen bonds with lanosterol 14α-demethylase’s heme cofactor) .

- DFT calculations : Models electronic effects of substituents (e.g., methoxy vs. benzyloxy groups) on indole ring electron density .

- MD simulations : Predicts stability of ligand-enzyme complexes over nanosecond timescales .

Q. Methodological Notes

Properties

IUPAC Name |

3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO2/c1-21-27-18-26(32-20-23-10-6-3-7-11-23)16-17-28(27)30-29(21)24-12-14-25(15-13-24)31-19-22-8-4-2-5-9-22/h2-18,30H,19-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIJKJMYOVWRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396923 | |

| Record name | 5-(Benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198479-63-9 | |

| Record name | 3-Methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198479-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole, 3-methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.